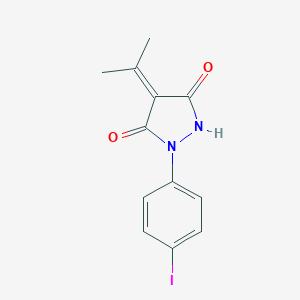
4-bromo-N-(5-methyl-1,2-oxazol-3-yl)-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-(5-methyl-1,2-oxazol-3-yl)-3-nitrobenzamide is a chemical compound with the molecular formula C10H8BrN3O3 It is characterized by the presence of a bromine atom, a nitro group, and an isoxazole ring attached to a benzamide core
Vorbereitungsmethoden
The synthesis of 4-bromo-N-(5-methyl-1,2-oxazol-3-yl)-3-nitrobenzamide typically involves multiple steps. One common synthetic route includes:
Bromination: The addition of a bromine atom to the benzene ring.
Formation of Isoxazole Ring: The isoxazole ring is formed through a cyclization reaction involving appropriate precursors.
Amidation: The final step involves the formation of the benzamide by reacting the intermediate with an amine.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability .
Analyse Chemischer Reaktionen
4-bromo-N-(5-methyl-1,2-oxazol-3-yl)-3-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazole ring, leading to the formation of different oxidation products.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-bromo-N-(5-methyl-1,2-oxazol-3-yl)-3-nitrobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 4-bromo-N-(5-methyl-1,2-oxazol-3-yl)-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group and isoxazole ring are key functional groups that contribute to its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-bromo-N-(5-methyl-1,2-oxazol-3-yl)-3-nitrobenzamide include:
4-bromo-2-(((5-methyl-3-isoxazolyl)imino)methyl)phenol: This compound shares the bromine and isoxazole features but differs in the functional groups attached to the benzene ring.
4-bromo-3,5-dimethyl-benzamide: This compound has a similar bromine substitution but lacks the nitro group and isoxazole ring.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
313260-00-3 |
|---|---|
Molekularformel |
C11H8BrN3O4 |
Molekulargewicht |
326.1g/mol |
IUPAC-Name |
4-bromo-N-(5-methyl-1,2-oxazol-3-yl)-3-nitrobenzamide |
InChI |
InChI=1S/C11H8BrN3O4/c1-6-4-10(14-19-6)13-11(16)7-2-3-8(12)9(5-7)15(17)18/h2-5H,1H3,(H,13,14,16) |
InChI-Schlüssel |
LMUSLBILOUXFFD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)NC(=O)C2=CC(=C(C=C2)Br)[N+](=O)[O-] |
Kanonische SMILES |
CC1=CC(=NO1)NC(=O)C2=CC(=C(C=C2)Br)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-benzyl-8-[2-(1-{4-nitrophenyl}ethylidene)hydrazino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B401544.png)


![Hexyl 4-[(2-chloro-5-nitrobenzoyl)amino]benzoate](/img/structure/B401548.png)

![4-Bromo-2-{2-[(4-iodo-2,6-dimethylphenoxy)acetyl]carbohydrazonoyl}phenyl 3-(2-furyl)acrylate](/img/structure/B401551.png)


![4-[4-(Diethylamino)-2-methoxybenzylidene]-1-(4-iodophenyl)-3,5-pyrazolidinedione](/img/structure/B401561.png)


